Structure-activity relationship (SAR) of 6-phenyl-isoquinolin-1-one derivatives
Structure-activity relationship (SAR) of 6-phenyl-isoquinolin-1-one derivatives
The following technical guide details the Structure-Activity Relationship (SAR) of 6-phenyl-isoquinolin-1-one derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly as a nicotinamide mimic in Poly(ADP-ribose) polymerase (PARP) inhibition and an emerging antagonist for the STING pathway.
Executive Summary
The 6-phenyl-isoquinolin-1-one scaffold represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its planar, aromatic bicyclic core, combined with a hydrogen-bond-donating/accepting lactam motif, makes it an ideal bioisostere for the nicotinamide moiety found in the cofactor NAD+. Consequently, this scaffold has found its most significant utility in the design of PARP inhibitors (e.g., analogues of Rucaparib) and, more recently, as a core for STING antagonists .
This guide dissects the structure-activity relationships (SAR) governing this scaffold, providing a roadmap for optimizing potency, selectivity, and physicochemical properties.
Chemical Scaffold & Numbering System
To understand the SAR, we must first define the core geometry and numbering. The isoquinolin-1-one system exists in a tautomeric equilibrium, but the lactam (2H-isoquinolin-1-one) form is predominant and pharmacologically relevant.[1]
Core Architecture
The molecule consists of an isoquinolin-1-one bicyclic system substituted at the C-6 position with a phenyl ring.[1][2] This "biaryl" character creates a distinct hydrophobic vector crucial for occupying protein binding pockets.
Figure 1: Deconstruction of the 6-phenyl-isoquinolin-1-one scaffold highlighting key pharmacophoric regions.[1]
Primary Therapeutic Context: PARP Inhibition
The most extensively validated application of this scaffold is in the inhibition of PARP-1 and PARP-2 enzymes.[1] The SAR here is driven by the need to compete with the substrate NAD+.
Mechanism of Action
The lactam moiety (NH-C=O) of the isoquinolin-1-one mimics the nicotinamide amide group of NAD+.[1] It forms critical hydrogen bonds with the backbone of the PARP catalytic domain (specifically Gly863 and Ser904). The 6-phenyl group extends into a large hydrophobic pocket (often referred to as the "adenosine binding pocket" or "hydrophobic shelf"), enhancing binding affinity significantly compared to the unsubstituted core.
SAR Deep Dive: Region-by-Region Analysis
A. The Lactam Motif (Positions 1 & 2)
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Requirement: The cyclic amide (lactam) is non-negotiable for PARP activity.
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Modification: Alkylation of the N-2 nitrogen (e.g., N-Methyl) often abolishes activity because it removes the critical H-bond donor (NH) required to interact with the Gly863 backbone carbonyl.[1]
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Bioisosteres: Quinazolin-4-ones or phthalazin-1-ones are viable bioisosteres, but the isoquinolin-1-one offers a specific vector for the 6-position substituent.[1]
B. The 6-Phenyl "Hydrophobic Probe"[1]
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Role: This ring occupies the hydrophobic pocket adjacent to the catalytic site.
-
Substituent Effects:
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Unsubstituted Phenyl: Moderate potency.
-
4-Fluoro / 4-Methoxy: Often improves metabolic stability and potency by filling the pocket more effectively.[1]
-
Bulky Substituents (e.g., tert-butyl): Typically detrimental due to steric clash with the pocket walls.
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3-Substitution: Meta-substitution on the phenyl ring can direct groups towards solvent-exposed regions, allowing for solubility-enhancing groups (e.g., piperazine tails).[1]
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C. The Isoquinolinone Backbone (Positions 3, 4, 5, 7, 8)
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C-3 Position: Small alkyl groups (Methyl) are tolerated but bulky groups here can disrupt the planarity required for the active site slot.
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C-5/C-8 Positions: Substitution here is generally avoided as it interferes with the "stacking" interactions between the inhibitor core and the tyrosine residues (Tyr907) in the active site.[1]
Table 1: Summary of SAR Trends for PARP Inhibition
| Region | Modification | Effect on Activity | Rationale |
| N-2 (NH) | Methylation | Loss of Activity | Loss of H-bond donor to Gly863. |
| C-1 (C=O) | Thione (C=S) | Variable/Lower | Weaker H-bond acceptor; oxidation liability.[1] |
| C-6 | Phenyl | High Potency | Pi-stacking/Hydrophobic interaction in pocket.[1] |
| 6-Phenyl | 4-Fluoro | Increased | Metabolic blocking; improved lipophilicity. |
| 6-Phenyl | 3-(Piperazinyl) | Maintained/Lower | Used to improve solubility/PK properties.[1] |
Emerging Target: STING Antagonism
Recent literature (e.g., WO2023109912) highlights 6-phenyl-2H-isoquinolin-1-one as a core for STING (Stimulator of Interferon Genes) antagonists.[1]
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Shift in SAR: Unlike PARP, where N-H is critical, STING antagonists often tolerate or require N-substitution to reach specific sub-pockets.
-
6-Phenyl Role: Here, the phenyl group likely acts as a rigid spacer or a pi-stacking element within the STING transmembrane binding domain.[1]
Synthetic Protocols
The construction of 6-phenyl-isoquinolin-1-one derivatives typically relies on transition-metal-catalyzed cross-coupling reactions.[1] The most robust pathway is the Suzuki-Miyaura Coupling .[1]
Protocol: Suzuki Coupling of 6-Bromo-isoquinolin-1-one
This protocol describes the installation of the 6-phenyl ring.[1]
Reagents:
-
Substrate: 6-Bromo-2H-isoquinolin-1-one (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 - 1.5 equiv)[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
-
Conditions: 90°C - 100°C, inert atmosphere (N₂ or Ar), 4-12 hours.[1]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with 6-bromo-2H-isoquinolin-1-one, phenylboronic acid, and the base.
-
Solvation: Add the degassed solvent mixture (Dioxane/Water).
-
Catalysis: Add the Palladium catalyst under a counter-flow of nitrogen. Seal the vial.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by LC-MS for the disappearance of the bromide.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM) to isolate the 6-phenyl-isoquinolin-1-one.
Figure 2: Synthetic pathway for the generation of the core scaffold.[1]
Biological Profiling & Validation
To validate the activity of synthesized derivatives, the following assays are standard.
A. Enzymatic Inhibition Assay (PARP-1)[1][3]
-
Principle: Measures the inhibition of PARP-mediated PARylation of histones.
-
Method: ELISA-based colorimetric assay.[1]
-
Readout: IC50 (Concentration inhibiting 50% of enzyme activity). Potent 6-phenyl derivatives typically exhibit IC50 values in the nanomolar range (10–100 nM) .[1]
B. Cellular Viability (BRCA-deficient cells)[1][4]
-
Rationale: PARP inhibitors show synthetic lethality in BRCA1/2 deficient cell lines (e.g., MDA-MB-436).[1]
-
Protocol: Treat cells with increasing concentrations of the derivative for 72-96 hours. Measure viability using CellTiter-Glo (ATP quantification).[1]
-
Success Criteria: A significant shift in IC50 between wild-type and BRCA-mutant cells (Selectivity Index > 10).[1]
References
-
Discovery of Isoquinolinone-Based PARP-1 Inhibitors
-
STING Antagonists Patent
-
Title: 3,4-Dihydroisoquinolin-1(2H)-ones derivatives as STING antagonists and the use thereof (WO2023109912A1).[1]
- Source: WIPO / Google P
- URL
-
-
General Isoquinoline Synthesis
-
PARP Inhibitor Mechanisms
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
